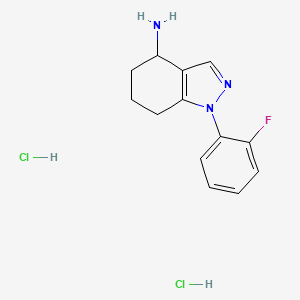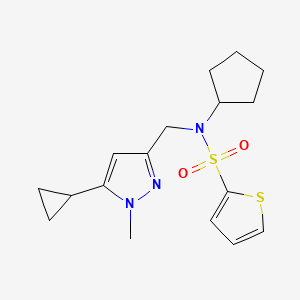![molecular formula C23H25N5O3S B2407341 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide CAS No. 941240-46-6](/img/structure/B2407341.png)
4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibition
- Research Focus: The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and their evaluation as COX-2 inhibitors were explored. The study highlighted the influence of substituents on COX-2 potency and selectivity.
- Findings: Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, one of which is currently in clinical trials for rheumatoid arthritis and acute pain treatment (Hashimoto et al., 2002).
Synthesis of Novel Derivatives
- Research Focus: The creation of novel derivatives, including pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, containing the dimethylsulfonamide moiety.
- Findings: These compounds were synthesized and screened against various bacteria and fungi, with some derivatives showing promising results (Hassan et al., 2009).
Antimicrobial and Anticancer Properties
- Research Focus: Investigation of the antimicrobial and anticancer properties of quinazoline sulfonamide derivatives.
- Findings: The synthesized compounds exhibited moderate antibacterial activity against specific strains and showed no significant effect on breast cancer cell lines (Kumar et al., 2018).
VEGFR-2 Inhibition
- Research Focus: Synthesis and evaluation of novel sulfonamides with a 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors.
- Findings: Among the synthesized compounds, some showed good activity as cytotoxic agents and were more active as VEGFR-2 inhibitors than the reference drug (Ghorab et al., 2016).
PPARgamma Agonists
- Research Focus: The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists and the optimization of their phenyl alkyl ether moiety.
- Findings: Specific replacements in the phenyloxazole moiety provided potent and selective PPARgamma agonists with improved aqueous solubility (Collins et al., 1998).
Kynurenine 3-Hydroxylase Inhibition
- Research Focus: The synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase.
- Findings: The synthesized compounds were high-affinity inhibitors of the enzyme, with potential implications for studying the kynurenine pathway in neuronal injury (Röver et al., 1997).
Central Nervous System Receptor Affinity
- Research Focus: The synthesis and evaluation of (1-Benzylpiperazin-2-yl)methanols for their affinity towards central nervous system receptors.
- Findings: One of the derivatives demonstrated promising interaction with σ1-receptors (Beduerftig et al., 2001).
properties
IUPAC Name |
4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-26(2)32(29,30)20-10-8-19(9-11-20)22-25-21(16-24)23(31-22)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11H,12-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUIMSOTCWVUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)


![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)
